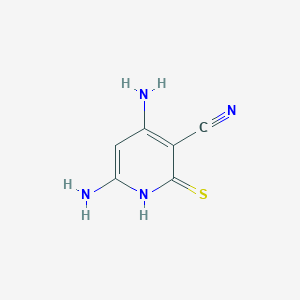

4,6-Diamino-2-mercaptonicotinonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

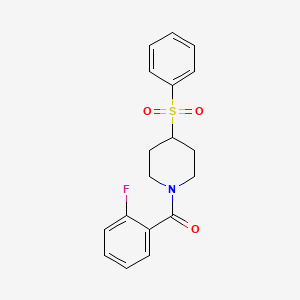

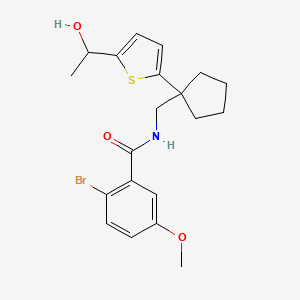

4,6-Diamino-2-mercaptonicotinonitrile is a biochemical used for proteomics research . It has a molecular formula of C6H6N4S and a molecular weight of 166.2 .

Synthesis Analysis

A paper titled “A new silver coordination polymer based on 4,6-diamino-2-pyrimidinethiol: synthesis, characterization and catalytic application in asymmetric Hantzsch synthesis of polyhydroquinolines” discusses the synthesis of a related compound .Molecular Structure Analysis

The molecular structure of this compound consists of a six-membered ring with two nitrogen atoms at positions 1 and 3 .Chemical Reactions Analysis

A paper titled “A new silver coordination polymer based on 4,6-diamino-2-pyrimidinethiol: synthesis, characterization and catalytic application in asymmetric Hantzsch synthesis of polyhydroquinolines” discusses the chemical reactions involving a related compound .Physical and Chemical Properties Analysis

This compound has a density of 1.78 g/cm3 . Its melting point is greater than 300°C (lit.) , and it has a boiling point of 388.3ºC .Aplicaciones Científicas De Investigación

Synthesis and Reactivity

- Building Blocks for Novel Bis- and Polyalkylation : 2-Mercaptonicotinonitriles, including 4,6-diamino-2-mercaptonicotinonitrile derivatives, have been explored as building blocks for the synthesis of novel bis- and poly(pyridines), as well as poly(pyrimidines) via alkylation with corresponding bis- and poly(halo) compounds. These compounds have shown potential in spectroscopic and theoretical studies, confirming S-alkylation rather than N-alkylation (Abd El-Fatah et al., 2017).

Corrosion Inhibition

- Copper Corrosion Inhibitor : Investigations into the inhibition effect of 4,6-diamino-2-mercaptopyrimidine derivatives, closely related to this compound, have shown their potential as copper corrosion inhibitors. Studies involving electrochemical techniques have demonstrated their efficiency in reducing corrosion, particularly in environments like NaCl solutions (Cheng et al., 2016).

Spectral Analysis

- Infrared and Raman Spectroscopy : Spectral investigations of compounds including 4,6-diamino-2-mercaptopyrimidine have been conducted. These studies provide insights into the infrared and laser Raman spectra of these compounds, contributing to our understanding of their chemical properties and potential applications (Goel et al., 1986).

Chemical Synthesis

- Hapten Synthesis and Antibody Production : The synthesis of chemical structures involving 4,6-diamino-2-mercaptopyrimidine derivatives has been crucial in the development of immunoassays for monitoring substances like melamine in food products. This demonstrates the compound's role in facilitating sensitive detection methods in food safety (Lei et al., 2010).

Nanotechnology

- Dual-SAM Functionalization for Explosive Sensing : Research into the functionalization of surfaces with compounds including 4,6-diamino-2-mercaptopyrimidine derivatives has shown promise in the development of sensitive sensors for detecting explosives like trinitrotoluene (TNT). These studies highlight the potential of such compounds in enhancing the sensitivity and specificity of nanotechnology-based sensors (Zuo et al., 2007).

Mecanismo De Acción

Target of Action

It has been used as a chelating agent in the preparation of a novel nickel metal–organic framework (ni-damp-mof) as a heterogeneous and reusable catalyst .

Mode of Action

The compound interacts with its targets through chelation, forming a stable complex. This interaction results in the creation of a metal-organic framework (MOF) that exhibits catalytic properties .

Pharmacokinetics

Its physicochemical properties such as molecular weight (14218), LogP (109210), and PSA (11662000) suggest that it may have good bioavailability .

Result of Action

Its use in the synthesis of a nickel metal–organic framework (ni-damp-mof) suggests it may have significant effects on the catalytic activity of the resulting mof .

Propiedades

IUPAC Name |

4,6-diamino-2-sulfanylidene-1H-pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4S/c7-2-3-4(8)1-5(9)10-6(3)11/h1H,(H5,8,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHOGZCFZHKXKGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=S)C(=C1N)C#N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-cyano-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2904840.png)

![6-Ethyl-4,7,8-trimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2904841.png)

![2-methoxy-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one](/img/structure/B2904842.png)

![[2-[(2-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-piperidin-1-ylsulfonylphenyl)methanone](/img/structure/B2904849.png)

![tert-Butyl 4-[(4-bromo-3-fluorophenyl)carbonyl]piperazine-1-carboxylate](/img/structure/B2904853.png)

![N-(4-bromophenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2904855.png)